molecular formula C21H16N6O2S2 B1332775 XL147 CAS No. 1033110-57-4

XL147

Cat. No.: B1332775
CAS No.: 1033110-57-4
M. Wt: 448.5 g/mol
InChI Key: MQMKRQLTIWPEDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized to minimize waste and ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

XL147 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of sulfonamide analogs .

Scientific Research Applications

XL147 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases CDK4/6. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are crucial for cell proliferation and survival .

Properties

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145779
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033110-57-4, 956958-53-5
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956958-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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